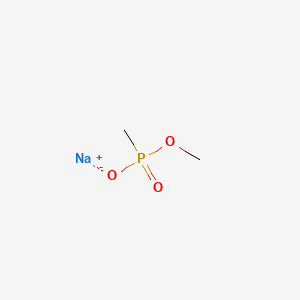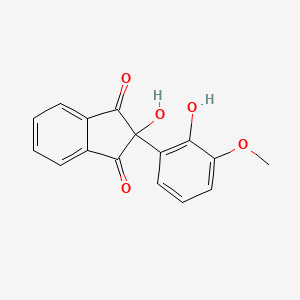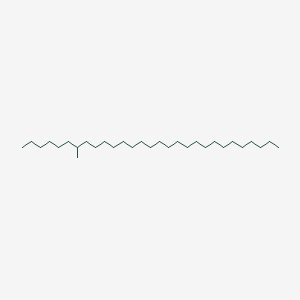
7-Methylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It is a type of mono-methyl alkane, specifically a methyl-branched nonacosane. This compound is often found in the cuticles of insects and is believed to play a role in chemical communication, such as pheromone signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane precursor is reacted with a methylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the 7th carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylnonacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) to produce saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, radical initiators
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
7-Methylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: The compound is studied for its role in insect communication, particularly in pheromone signaling among social insects like ants and wasps.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions.
Mecanismo De Acción
The mechanism of action of 7-Methylnonacosane in biological systems involves its interaction with specific receptors on the cuticles of insects. These interactions trigger behavioral responses, such as mating or aggregation. The molecular targets are typically olfactory receptors that detect the presence of the compound and initiate a signaling cascade leading to the observed behavior .
Comparación Con Compuestos Similares
- 9-Methylnonacosane
- 11-Methylnonacosane
- 13-Methylnonacosane
Comparison: While all these compounds are methyl-branched nonacosanes, their biological activities and physical properties can vary based on the position of the methyl group. For example, 7-Methylnonacosane is unique in its specific role in pheromone signaling in certain insect species, whereas other isomers may have different biological functions or physical properties .
Propiedades
Número CAS |
76535-33-6 |
|---|---|
Fórmula molecular |
C30H62 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
7-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-29-30(3)28-26-9-7-5-2/h30H,4-29H2,1-3H3 |
Clave InChI |
YWNHSHLIXCZRHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
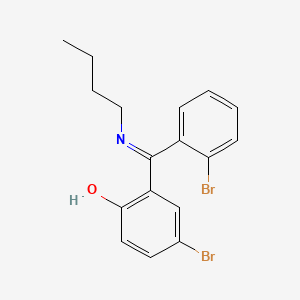
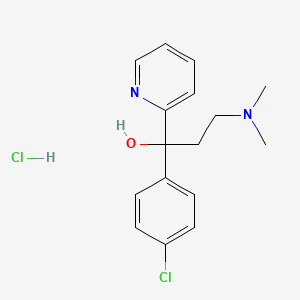
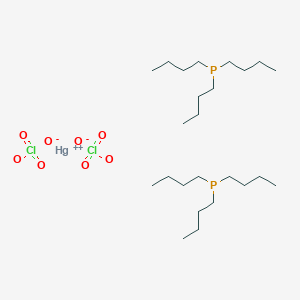
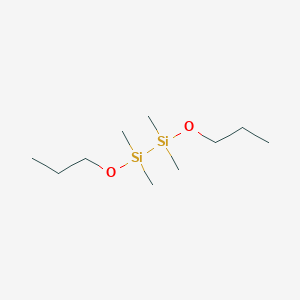
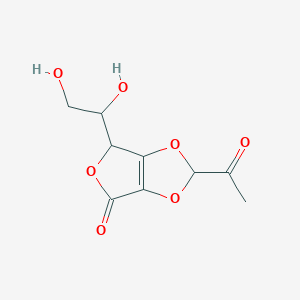
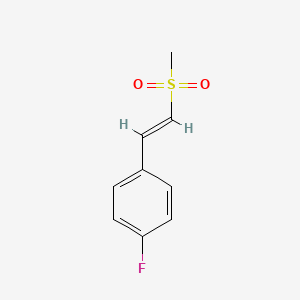
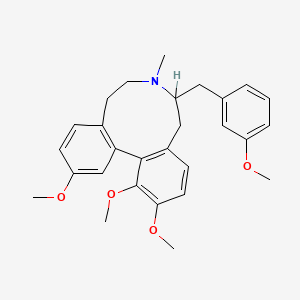
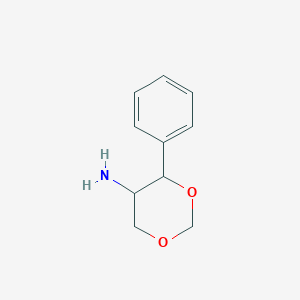
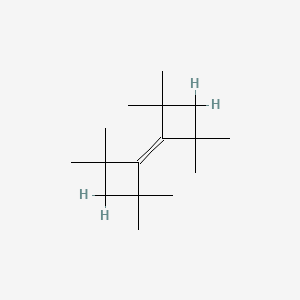
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
